molecular formula C20H17N3O B13874489 2-(2-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline

2-(2-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline

Cat. No.: B13874489
M. Wt: 315.4 g/mol
InChI Key: DWYPHWAPPWJWJR-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a methoxyphenyl group and a methylimidazolyl group attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline typically involves multi-step reactions. One common method involves the condensation of 2-methoxybenzaldehyde with 2-methylimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the quinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and substituted quinoline derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the methoxy and imidazolyl groups, resulting in different chemical properties.

    6-Methylquinoline: Similar quinoline core but with a methyl group at a different position.

    2-(2-Methoxyphenyl)quinoline: Similar structure but without the imidazolyl group.

Uniqueness

2-(2-Methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline is unique due to the presence of both methoxyphenyl and methylimidazolyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-6-(2-methylimidazol-1-yl)quinoline

InChI

InChI=1S/C20H17N3O/c1-14-21-11-12-23(14)16-8-10-18-15(13-16)7-9-19(22-18)17-5-3-4-6-20(17)24-2/h3-13H,1-2H3

InChI Key

DWYPHWAPPWJWJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC3=C(C=C2)N=C(C=C3)C4=CC=CC=C4OC

Origin of Product

United States

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